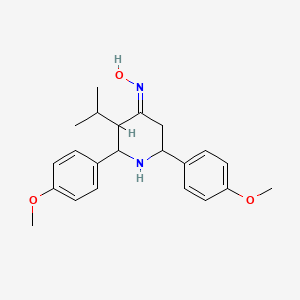
3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime, also known as IPP-OMe, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime is not fully understood. However, it is believed to act through the inhibition of various enzymes, including topoisomerase II and DNA polymerase. 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has also been shown to modulate the activity of ion channels, including voltage-gated potassium channels.
Biochemical and Physiological Effects:
3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime can inhibit the growth of cancer cells, induce apoptosis, and modulate the activity of ion channels. In vivo studies have shown that 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime can reduce tumor growth and improve neurological function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime is its potential as a building block for the synthesis of functional materials. 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime is also relatively easy to synthesize and purify, making it a useful tool for researchers. However, one of the main limitations of 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime is its potential toxicity, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime. One potential direction is the investigation of its potential as an anti-tumor agent, particularly in combination with other drugs. Another direction is the study of its effects on ion channels, which could lead to the development of new drugs for the treatment of neurological disorders. Additionally, 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime could be further investigated for its potential as a building block for the synthesis of functional materials.
Métodos De Síntesis
The synthesis of 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime involves the reaction of 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-chloroanilines with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization to obtain pure 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime.
Aplicaciones Científicas De Investigación
3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has been extensively studied for its potential applications in various fields, including medicinal chemistry, neurobiology, and material science. In medicinal chemistry, 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has been investigated for its potential as an anti-tumor agent, as well as for its ability to inhibit the growth of cancer cells. In neurobiology, 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has been studied for its potential as a neuroprotective agent, as well as for its ability to modulate the activity of ion channels. In material science, 3-isopropyl-2,6-bis(4-methoxyphenyl)-4-piperidinone oxime has been investigated for its potential as a building block for the synthesis of functional materials.
Propiedades
IUPAC Name |
(NZ)-N-[2,6-bis(4-methoxyphenyl)-3-propan-2-ylpiperidin-4-ylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-14(2)21-20(24-25)13-19(15-5-9-17(26-3)10-6-15)23-22(21)16-7-11-18(27-4)12-8-16/h5-12,14,19,21-23,25H,13H2,1-4H3/b24-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYNGOKHOQNKCD-GFMRDNFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(NC(CC1=NO)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C\1C(NC(C/C1=N/O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




acetaldehyde (2-nitrophenyl)hydrazone](/img/structure/B5824013.png)


![2-chloro-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5824025.png)


![1-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5824061.png)
![N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B5824074.png)
acetyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B5824078.png)
![2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5824083.png)
